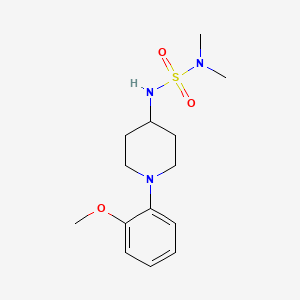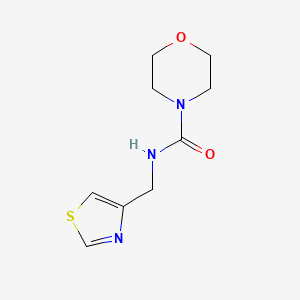
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide, also known as MX-69, is a chemical compound that has been extensively studied for its potential applications in scientific research. MX-69 is a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Inhibition of this interaction can lead to stabilization and activation of p53, which is a key regulator of cell cycle arrest and apoptosis. MX-69 has been shown to have potential as a tool compound for studying the role of p53 in cancer and other diseases.
Mecanismo De Acción
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide works by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. By inhibiting the MDM2-p53 interaction, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can lead to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been shown to have potent biochemical and physiological effects in both cancer and non-cancerous cells. In cancer cells, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In non-cancerous cells, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been shown to have potential therapeutic effects in diseases such as heart disease and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, making it a useful tool for studying the role of p53 in cancer and other diseases. However, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has some limitations as well. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Additionally, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the exploration of the potential therapeutic applications of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide in non-cancerous diseases such as heart disease and neurodegenerative disorders. Finally, further research is needed to fully understand the long-term effects and potential toxicity of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide.
Métodos De Síntesis
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromo-6-morpholin-4-ylpyridine with morpholine-2,4-dicarboxylic acid followed by purification and isolation of the desired product. The synthesis of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been used extensively in scientific research to study the role of p53 in cancer and other diseases. It has been shown to be a potent and selective inhibitor of the MDM2-p53 interaction, leading to activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has also been used to study the role of p53 in non-cancerous diseases such as heart disease and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c16-14(21)12-10-20(5-8-24-12)15(22)18-11-1-2-13(17-9-11)19-3-6-23-7-4-19/h1-2,9,12H,3-8,10H2,(H2,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUNIPVYQCCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B7542577.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)